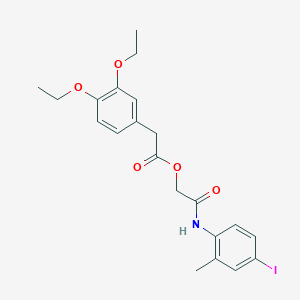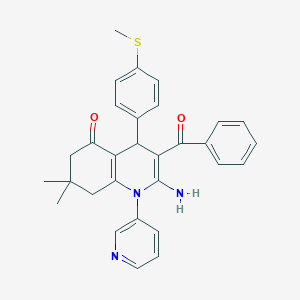
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties that make it an ideal candidate for scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can react with cellular components, leading to cell death. In the case of photodynamic therapy, the singlet oxygen generated by this compound can selectively kill cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate. One direction is to explore its potential applications in other fields, such as materials science and environmental science. Another direction is to develop more efficient methods for synthesizing this compound and to optimize its properties for specific applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate involves the condensation reaction between 2-(4-Iodo-2-methylanilino)acetic acid and 3,4-diethoxybenzaldehyde in the presence of a suitable condensing agent. This reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(4-Iodo-2-methylanilino)-2-oxoethyl (3,4-diethoxyphenyl)acetate has been found to have potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions and as a sensitizer for the generation of singlet oxygen. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
Propriétés
Formule moléculaire |
C21H24INO5 |
|---|---|
Poids moléculaire |
497.3 g/mol |
Nom IUPAC |
[2-(4-iodo-2-methylanilino)-2-oxoethyl] 2-(3,4-diethoxyphenyl)acetate |
InChI |
InChI=1S/C21H24INO5/c1-4-26-18-9-6-15(11-19(18)27-5-2)12-21(25)28-13-20(24)23-17-8-7-16(22)10-14(17)3/h6-11H,4-5,12-13H2,1-3H3,(H,23,24) |
Clé InChI |
LFHSUZWYCIQECX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)I)C)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)I)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)
![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)


![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)
